molecular formula C6H13NO2 B12888024 (2R,5R)-Pyrrolidine-2,5-diyldimethanol

(2R,5R)-Pyrrolidine-2,5-diyldimethanol

Cat. No.: B12888024
M. Wt: 131.17 g/mol
InChI Key: ITNFYTQOVXXQNN-WDSKDSINSA-N
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Description

(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxymethyl groups attached to a pyrrolidine ring, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol typically involves the reduction of corresponding pyrrolidine derivatives. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of pyrrolidine derivatives in large-scale operations .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Pyrrolidine-2,5-diyldimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C or PtO2.

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: More reduced pyrrolidine derivatives.

    Substitution: Halogenated pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-Pyrrolidine-2,5-diyldimethanol is unique due to its specific stereochemistry and the presence of two hydroxymethyl groups, which confer distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2S,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m0/s1

InChI Key

ITNFYTQOVXXQNN-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H](N[C@@H]1CO)CO

Canonical SMILES

C1CC(NC1CO)CO

Origin of Product

United States

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